Intestinal Sugar Carrier Affinity Comparison
3-Chloro-3-deoxy-D-glucose inhibits human GLUT3-mediated ATP production with an IC50 of 540 nM, representing 2.2-fold higher potency compared to its inhibition of GLUT2 (IC50 = 1210 nM) under comparable assay conditions [1]. This differential potency profile across GLUT isoforms distinguishes 3-chloro-3-deoxy-D-glucose from 2-deoxy-D-glucose, which is broadly recognized as a non-selective GLUT substrate and glycolytic inhibitor without significant isoform discrimination. The selectivity window between GLUT3 and GLUT2 provides a functional basis for isoform-preferential experimental designs where GLUT3 activity is of primary interest.
| Evidence Dimension | GLUT3 vs GLUT2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | GLUT3 IC50 = 540 nM; GLUT2 IC50 = 1210 nM |
| Comparator Or Baseline | Within-compound isoform selectivity: GLUT3/GLUT2 potency ratio = 2.2 |
| Quantified Difference | GLUT3 inhibition is 2.2-fold more potent than GLUT2 inhibition for 3-chloro-3-deoxy-D-glucose |
| Conditions | Human GLUT3 expressed in GLUT1 knock-out DLD1 cells, 300 mM glucose, 16 hr incubation, ATP production by CellTiter-Glo; Human GLUT2 expressed in CHO cells, 30 mM fructose, 16 hr incubation |
Why This Matters
This differential isoform potency enables researchers to prioritize 3-chloro-3-deoxy-D-glucose over non-selective glucose analogs when studying GLUT3-mediated glucose uptake specifically, reducing confounding effects from GLUT2 inhibition.
- [1] BindingDB. BDBM50155682: GLUT3 IC50 = 540 nM; GLUT2 IC50 = 1210 nM. BindingDB Entry ID 50155682. View Source
